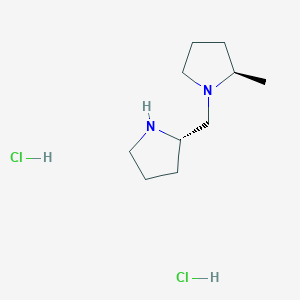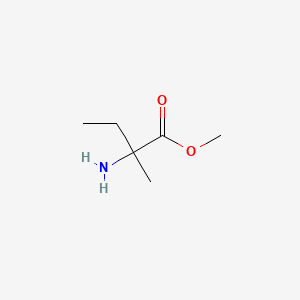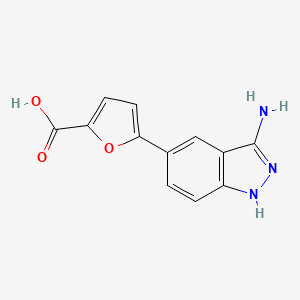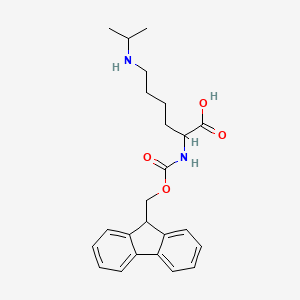![molecular formula C14H18FNO4 B3291319 2-[(Tert-butoxycarbonyl)amino]-3-(3-fluorophenyl)propanoic acid CAS No. 87184-23-4](/img/structure/B3291319.png)
2-[(Tert-butoxycarbonyl)amino]-3-(3-fluorophenyl)propanoic acid
Übersicht
Beschreibung
“2-[(Tert-butoxycarbonyl)amino]-3-(3-fluorophenyl)propanoic acid” is a phenylalanine derivative . It has a molecular weight of 283.3 . The IUPAC name for this compound is (3S)-3-[(tert-butoxycarbonyl)amino]-3-(3-fluorophenyl)propanoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H18FNO4/c1-14(2,3)20-13(19)16-11(8-12(17)18)9-5-4-6-10(15)7-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1 . This indicates that the compound has a chiral center at the 3rd carbon atom in the propanoic acid chain, which is bonded to a fluorophenyl group, a carboxylic acid group, and a tert-butoxycarbonyl-protected amino group .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a boiling point of 422.1±40.0°C at 760 mmHg . The compound should be stored in a sealed container in a dry environment at 2-8°C .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Organic Chemistry The utility of compounds like 2-[(Tert-butoxycarbonyl)amino]-3-(3-fluorophenyl)propanoic acid in organic chemistry, especially in the synthesis of complex molecules, is significant. For instance, researchers have developed practical methodologies for synthesizing key intermediates for pharmaceuticals, highlighting the role of fluorinated and branched-chain compounds in enhancing stability, reactivity, and selectivity in chemical reactions Qiu et al., 2009. Fluorinated compounds, in particular, have been shown to possess unique physicochemical properties that make them valuable in protein design, offering insights into how fluorination can improve the stability and function of biologically active molecules Buer & Marsh, 2012.
Environmental Science and Toxicology In the context of environmental science, the study of compounds structurally related to this compound helps understand the fate and impact of chemical pollutants. Investigations into the sorption behavior of phenoxy herbicides to various soils and minerals are crucial for assessing their environmental mobility and potential toxicity Werner et al., 2012. Such studies contribute to the development of more sustainable agricultural practices and environmental remediation strategies.
Biotechnology and Bioengineering Research in biotechnology has explored the biodegradation of ether compounds similar to the structural components of this compound. Understanding the microbial degradation pathways of such compounds is essential for addressing environmental contamination and for harnessing microbial systems for bioremediation and the sustainable production of chemicals Thornton et al., 2020. Additionally, the synthesis and application of levulinic acid, a compound derived from biomass, illustrates the potential of bio-based chemicals for drug synthesis and other pharmaceutical applications, offering a greener alternative to traditional chemical synthesis processes Zhang et al., 2021.
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(3-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-5-4-6-10(15)7-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPCCREICRYPTTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[Tert-butyl(dimethyl)silyl]oxy-4-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-one](/img/structure/B3291237.png)
![(R)-3,3'-Bis[4-(2-naphthalenyl)phenyl]-1,1'-binaphthyl-2,2'-diyl Hydrogenphosphate](/img/structure/B3291240.png)
![4-{[4-(5-Methylthiophen-2-yl)-1,3-thiazol-2-yl]amino}butanoic acid](/img/structure/B3291241.png)


![5-[(Methoxycarbonyl)amino]-3-methyl-1,2-thiazole-4-carboxylic acid](/img/structure/B3291274.png)







![7-chloro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid](/img/structure/B3291308.png)